molecular formula C14H16ClN3O4S B2977682 2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034292-23-2

2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2977682
CAS RN: 2034292-23-2
M. Wt: 357.81
InChI Key: XYIWFMVPKYEHIQ-UHFFFAOYSA-N
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Description

2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O4S and its molecular weight is 357.81. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties, which are structurally similar to the compound , have shown promising results in antimicrobial and anti-HIV activities. Studies reveal these compounds exhibit significant in vitro activity against various microbial strains and HIV (Iqbal et al., 2006).

Antifungal and Antibacterial Properties

Compounds with benzenesulfonamide moieties, similar to the compound of interest, have been shown to possess significant antifungal and antibacterial properties. Their activity against various bacterial and fungal strains, including E. coli and S. aureus, has been documented (Hassan, 2013).

Pharmacological Studies

Benzenesulfonamide derivatives, structurally related to the compound , have demonstrated varied pharmacological activities. Some exhibit analgesic and anti-inflammatory properties, while others have shown potential as anticonvulsants and in increasing sleep time in mice (Aal et al., 2002).

Antileishmanial Study

Studies on N-aroyl benzenesulfonamides have shown significant differences in molecular conformations, which are relevant in the context of antileishmanial activities. These compounds, similar to the one , have been used in antileishmanial studies, indicating their potential in this field (Borges et al., 2014).

Cytotoxic and Carbonic Anhydrase Inhibitory Effects

Research has explored the cytotoxicity of compounds with benzenesulfonamide moieties, assessing their potential as anticancer agents. Their inhibitory effects on human carbonic anhydrase isoenzymes also have been studied, indicating a potential application in cancer treatment (Gul et al., 2016).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, structurally similar to the compound of interest, have displayed herbicidal activity, particularly against dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids (Eussen et al., 1990).

properties

IUPAC Name

2-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c15-11-3-1-2-4-12(11)23(19,20)16-9-13-17-14(18-22-13)10-5-7-21-8-6-10/h1-4,10,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIWFMVPKYEHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

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